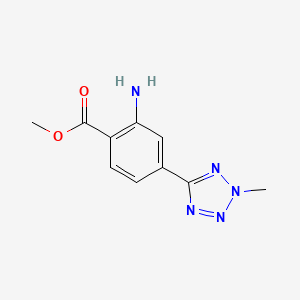

methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate

Description

Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate (CAS 1219578-96-7) is a benzoate ester derivative featuring a 2-methyltetrazole substituent at the para-position of the aromatic ring and an amino group at the ortho-position. Its structural uniqueness lies in the combination of electron-donating (amino) and electron-withdrawing (tetrazole) groups, which influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

methyl 2-amino-4-(2-methyltetrazol-5-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5O2/c1-15-13-9(12-14-15)6-3-4-7(8(11)5-6)10(16)17-2/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSTXYKJXQVSBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate typically involves the reaction of 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid+methanol→methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate+water

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The tetrazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate features a benzoate core substituted with an amino group and a tetrazole ring. The presence of the tetrazole moiety enhances its solubility and bioactivity, making it a valuable candidate for drug development. The molecular formula is .

Scientific Research Applications

1. Medicinal Chemistry

This compound is being investigated for its potential as a bioisostere of carboxylic acids, which can improve the pharmacokinetic properties of drug candidates. Its ability to mimic carboxylate groups allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.

Case Study: Antitumor Activity

Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro assays revealed significant inhibition of cell proliferation through mechanisms such as apoptosis induction. These findings suggest its potential role as a lead compound in cancer therapy.

2. Antimicrobial Activity

The tetrazole ring in this compound contributes to its antimicrobial properties. Research indicates that compounds containing tetrazole structures exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: In Vitro Antimicrobial Studies

In a study published in Nature, several tetrazole derivatives were screened for antimicrobial activity, with this compound showing promising results against common pathogens.

3. Material Science

The compound is also being explored for applications in material science, particularly in the synthesis of organic light-emitting diodes (OLEDs) and UV protection agents. Its unique electronic properties make it suitable for developing advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoate Core

Methyl 2-amino-4-(trifluoromethyl)benzoate (CAS 61500-87-6)

- Structural Difference : Replaces the 2-methyltetrazole group with a trifluoromethyl (-CF₃) substituent.

- Impact : The -CF₃ group is strongly electron-withdrawing, increasing lipophilicity and resistance to oxidative metabolism compared to the tetrazole-containing compound. This analog may exhibit improved blood-brain barrier penetration but reduced hydrogen-bonding capacity .

- Applications : Likely used in agrochemicals due to its similarity to pesticidal benzoates (e.g., metsulfuron methyl ester) .

Methyl 2-amino-5-methyl-4-(trifluoromethyl)benzoate (CAS 872624-53-8)

- Structural Difference : Adds a methyl group at position 5 of the benzene ring.

- Impact: Steric hindrance from the methyl group may reduce binding affinity to target proteins compared to the unsubstituted tetrazole analog. However, enhanced solubility in non-polar solvents is expected .

Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide

- Structural Difference : Replaces tetrazole with a thiazole ring and introduces a benzyloxy linker.

- Impact : Thiazole’s sulfur atom contributes to π-stacking interactions, while the benzyloxy group increases molecular weight and rigidity. This compound may exhibit divergent biological activity, such as kinase inhibition, compared to the tetrazole-based target .

Bioisosteric Replacements of the Tetrazole Ring

CV-11974 (Angiotensin II Receptor Antagonist)

- Structural Feature : Contains a tetrazole ring linked to a biphenyl system.

- Comparison: The tetrazole in CV-11974 is critical for binding to the angiotensin II receptor (IC₅₀ = 1.12 × 10⁻⁷ M in bovine adrenal cortex). Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate’s tetrazole may similarly enhance receptor affinity but lacks the biphenyl scaffold required for specific angiotensin II antagonism .

5-((2-Aminothiazol-5-yl)(phenyl)carbamate Derivatives

Data Tables

Table 1: Structural and Physicochemical Comparisons

| Compound Name | CAS Number | Key Substituents | Molecular Weight | LogP* (Predicted) | Applications |

|---|---|---|---|---|---|

| Target Compound | 1219578-96-7 | 2-NH₂, 4-(2-Me-tetrazole) | ~291.3† | 1.2 | Pharmaceutical |

| Methyl 2-amino-4-(trifluoromethyl)benzoate | 61500-87-6 | 2-NH₂, 4-CF₃ | 233.2 | 2.5 | Agrochemical |

| CV-11974 | N/A | Biphenyl-tetrazole | 512.5 | 3.8 | Antihypertensive |

| Ethametsulfuron Methyl Ester | N/A | Triazine-sulfonylurea | 364.4 | 1.9 | Herbicide |

*LogP values estimated using fragment-based methods. †Exact molecular weight requires experimental validation.

Biological Activity

Methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, anticancer agent, and antibacterial compound, supported by various studies and findings.

Overview of the Compound

This compound (CAS Number: 1219578-96-7) is a tetrazole derivative known for its biological properties. The tetrazole ring structure contributes to its reactivity and ability to interact with biological targets. The synthesis typically involves the esterification of 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoic acid with methanol under reflux conditions, which can be scaled up using continuous flow reactors for industrial applications .

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor . The mechanism involves the formation of hydrogen bonds and π-π interactions with specific enzymes, potentially leading to inhibition of their activity. For instance, it has been investigated for its inhibitory effects on HSET (KIFC1), a protein implicated in cancer cell proliferation .

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| HSET | ATP-competitive | 27 nM |

The presence of the 2-methyl group on the tetrazole enhances its lipophilicity, which may improve bioavailability and interaction with lipid membranes.

Anticancer Activity

The compound has shown promising results in anticancer studies . In vitro assays have demonstrated that it can induce multipolar spindle formation in centrosome-amplified cancer cells, leading to increased cell death due to aberrant cell division. This property is particularly relevant for targeting cancer cells that rely on HSET for survival during mitosis .

Antibacterial Properties

This compound has also been explored for its antibacterial activity . Preliminary studies suggest that it may exhibit significant inhibition against various bacterial strains, although specific MIC values and comparative data with standard antibiotics are still needed for comprehensive evaluation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the tetrazole ring can significantly influence its potency and selectivity against different biological targets. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve enzyme inhibition and antibacterial activity .

Case Studies

- Inhibition of HSET : A study demonstrated that derivatives of this compound were effective in inhibiting HSET with an IC50 value of 27 nM, indicating strong potential as a therapeutic agent against cancers characterized by centrosome amplification .

- Antibacterial Screening : In a comparative study, methyl 2-amino derivatives exhibited significant antibacterial activity against strains such as E. coli and S. aureus, highlighting the need for further exploration into its mechanism of action and efficacy compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 2-amino-4-(2-methyl-2H-tetrazol-5-yl)benzoate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of tetrazole-containing benzoates often involves cycloaddition reactions or coupling of pre-formed tetrazole moieties. For example, benzoylsulfonohydrazide has been used in ethanol to form tetrazole derivatives via [2+3] cycloaddition with nitriles . Key factors include solvent choice (e.g., ethanol for solubility and stability), stoichiometric ratios of reagents (e.g., excess hydrazide for complete conversion), and temperature control to avoid side reactions. Characterization of intermediates via IR and NMR can validate reaction progress .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- Melting Point Analysis : Compare observed mp with literature values (e.g., analogous compounds in show mp ranges like 139.5–140°C).

- Spectroscopy : Use -NMR to verify the presence of the methyl group on the tetrazole (δ ~3.5–4.0 ppm) and the ester moiety (δ ~3.8 ppm for OCH). IR can confirm ester C=O (~1720 cm) and tetrazole C=N (~1600 cm) .

- Elemental Analysis : Cross-check calculated vs. experimental C, H, N percentages to detect impurities .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer : Based on structurally similar compounds (), this compound may exhibit acute toxicity (oral/dermal/inhalation). Use PPE (gloves, goggles), work in a fume hood, and avoid incompatible materials like strong acids/bases to prevent hazardous decomposition (e.g., toxic fumes during combustion) . Store waste separately and follow institutional protocols for disposal .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with target proteins. For example, tetrazole analogs in were docked into bacterial enzyme active sites to assess binding affinity. Key parameters include grid box size (covering the active site), scoring functions (e.g., binding energy < -7 kcal/mol suggests strong interaction), and validation via MD simulations to confirm stability .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected -NMR shifts) may arise from tautomerism in the tetrazole ring (1H vs. 2H forms) or solvent effects. Strategies:

- Variable Temperature NMR : Identify tautomeric shifts by analyzing spectra at 25°C vs. 60°C.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously .

- X-ray Crystallography : Definitive structural confirmation, as seen in for benzotriazole analogs .

Q. How does the methyl group on the tetrazole influence the compound’s stability and reactivity?

- Methodological Answer : The 2-methyl group enhances steric hindrance, potentially stabilizing the tetrazole ring against hydrolysis. Reactivity can be assessed via:

- Accelerated Stability Studies : Expose the compound to pH-varied buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and identify volatile byproducts .

Experimental Design & Data Analysis

Q. What experimental designs optimize the scalability of this compound’s synthesis?

- Methodological Answer : Use a Design of Experiments (DoE) approach:

- Factors : Solvent polarity, catalyst loading (e.g., ZnCl for cycloaddition), and reaction time.

- Response Surface Methodology (RSM) : Model interactions between factors to maximize yield .

- Green Chemistry Metrics : Assess atom economy (e.g., >70% for sustainable synthesis) and E-factor (waste per product unit) .

Q. How can researchers correlate structural modifications with bioactivity in derivatives?

- Methodological Answer : Implement a SAR (Structure-Activity Relationship) study:

- Variation of Substituents : Replace the methyl group with bulkier tert-butyl () or electron-withdrawing groups (e.g., -F).

- Biological Assays : Test derivatives against bacterial strains (e.g., S. aureus) via MIC (Minimum Inhibitory Concentration) assays .

- QSAR Modeling : Use Hammett constants or logP values to predict activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.